Apoptozole

Description

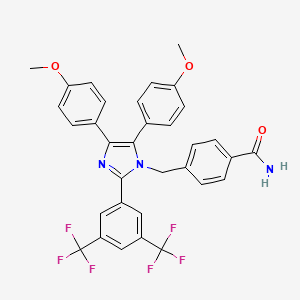

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027756 | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054543-47-3 | |

| Record name | Apoptozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTOZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Apoptozole: A Technical Guide

Apoptozole , also known as Apoptosis Activator VII, is a small molecule that has garnered significant interest within the research community for its reported ability to induce apoptosis in cancer cells. Initially identified as a potent inhibitor of Heat Shock Protein 70 (Hsp70) and its cognate form Hsc70, this compound's journey from discovery to its current standing as a controversial chemical probe provides a compelling case study in drug development. This technical guide offers an in-depth exploration of this compound, detailing its mechanism of action, the key experiments that defined its biological activity, and a critical analysis of the challenges to its specificity.

Core Concepts and Mechanism of Action

This compound was first described as a selective inhibitor of the ATPase domain of Hsc70 and Hsp70.[1][2] These chaperone proteins are crucial for cellular homeostasis and are often overexpressed in cancer cells, where they play a pro-survival role by inhibiting apoptotic pathways. The proposed mechanism of action for this compound involves its direct binding to the ATPase domain of Hsp70, thereby inhibiting its chaperone function.[1][3] This inhibition is thought to prevent the interaction between Hsp70 and Apoptotic Protease Activating Factor-1 (Apaf-1).[4][5][6] Under normal conditions, Hsp70 sequesters Apaf-1, preventing the formation of the apoptosome, a key molecular platform for the activation of caspase-9 and the subsequent executioner caspases that drive apoptosis.[7][8] By disrupting the Hsp70-Apaf-1 interaction, this compound is believed to unleash the apoptotic cascade.[4][5][6]

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of this compound from various studies. It is important to note the conflicting data regarding its efficacy, which may be attributed to the compound's physicochemical properties as discussed later in this guide.

| Target | Binding Affinity (Kd) | Reference |

| Hsp70 | 0.14 µM | [1][4] |

| Hsc70 | 0.21 µM | [1][4] |

| Cancer Cell Line | Cell Type | IC50 | Reference |

| SK-OV-3 | Ovarian Cancer | 0.22 µM | [1] |

| HCT-15 | Colon Cancer | 0.25 µM | [1] |

| A549 | Lung Cancer | 0.13 µM | [1] |

| HeLa | Cervical Cancer | 5 - 7 µM | [1] |

| MDA-MB-231 | Breast Cancer | 5 - 7 µM | [1] |

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in this compound's mechanism and its experimental investigation, the following diagrams have been generated using the DOT language.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 in the presence and absence of this compound.

-

Reagents and Materials:

-

Recombinant human Hsp70 protein

-

This compound (dissolved in DMSO)

-

ATP

-

Assay buffer (e.g., 40 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Malachite green-based phosphate detection reagent

-

-

Procedure:

-

Prepare a reaction mixture containing Hsp70 in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent and a microplate reader.

-

Calculate the percentage of Hsp70 ATPase activity inhibition by this compound compared to the vehicle control.

-

Pull-Down Assay to Confirm this compound-Hsp70 Interaction

This assay is used to demonstrate a direct physical interaction between this compound and Hsp70.

-

Reagents and Materials:

-

This compound-conjugated beads (e.g., this compound linked to sepharose beads)

-

Control beads (unconjugated)

-

Recombinant Hsp70 protein or cell lysate containing Hsp70

-

Binding buffer (e.g., PBS with 0.1% Tween-20)

-

Wash buffer (e.g., binding buffer with increased salt concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

-

Procedure:

-

Incubate the this compound-conjugated beads and control beads with the Hsp70 protein solution or cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by adding elution buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-Hsp70 antibody. A band corresponding to Hsp70 in the eluate from the this compound-conjugated beads, but not the control beads, indicates a direct interaction.

-

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the media) and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

In Vivo Xenograft Tumor Model

This animal model assesses the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO and saline)

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or the vehicle control to the respective groups according to a predetermined dosing schedule.

-

Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Compare the tumor growth inhibition in the this compound-treated group to the control group.

-

The Controversy: this compound Aggregation and Non-Specific Effects

Despite the promising initial findings, subsequent studies have raised significant concerns about the specificity of this compound as an Hsp70 inhibitor.[2][9] A key study by Evans et al. demonstrated that this compound forms colloidal aggregates in aqueous solutions at concentrations similar to those used in many biological assays.[2] This aggregation can lead to non-specific interactions with proteins, including Hsp70, potentially causing assay artifacts and misinterpretation of results.[10]

The high lipophilicity of this compound contributes to its propensity to aggregate.[2] Techniques such as dynamic light scattering (DLS) have been used to confirm the formation of these aggregates.[2] Furthermore, biophysical methods like surface plasmon resonance (SPR) and fluorescence polarization (FP) failed to show a specific, high-affinity binding interaction between this compound and Hsp70 when appropriate controls for aggregation were included.[2]

These findings suggest that the observed biological effects of this compound may not be solely due to the specific inhibition of Hsp70's ATPase activity but could be a consequence of non-specific protein sequestration or other off-target effects mediated by the aggregates. This highlights a critical challenge in the development of small molecule inhibitors and underscores the importance of rigorous biophysical characterization to rule out aggregation-based artifacts.

Conclusion

This compound was initially heralded as a promising lead compound for the development of novel anti-cancer therapies targeting Hsp70. Its discovery spurred further investigation into the inhibition of chaperone proteins as a therapeutic strategy. However, the subsequent revelation of its tendency to form aggregates, which can lead to non-specific interactions, has cast doubt on its utility as a selective Hsp70 inhibitor.

The story of this compound serves as an important lesson for drug development professionals. It emphasizes the necessity of a multi-faceted approach to compound validation, incorporating not only biochemical and cell-based assays but also rigorous biophysical methods to assess the physicochemical properties of a compound and its potential for non-specific activity. While the therapeutic potential of targeting Hsp70 remains an active area of research, the case of this compound illustrates the critical need for caution and thorough characterization in the pursuit of truly specific and effective molecularly targeted agents.

References

- 1. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negative regulation of the Apaf-1 apoptosome by Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigating this compound as a Chemical Probe for HSP70 Inhibition | PLOS One [journals.plos.org]

- 10. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]

Apoptozole's Role in Inducing Apoptosis: A Technical Guide

Abstract

Apoptozole has been identified as a small molecule that induces apoptosis, primarily through the inhibition of Heat Shock Protein 70 (Hsp70) and its constitutive counterpart, Hsc70.[1][2] It is reported to bind to the ATPase domain of these chaperones, disrupting their anti-apoptotic functions and triggering the intrinsic, caspase-dependent cell death pathway.[1][2][3] Specifically, this compound's inhibition of Hsp70 is thought to prevent the sequestration of Apoptotic Protease-Activating Factor 1 (Apaf-1), thereby facilitating the formation of the apoptosome and subsequent caspase activation.[3][4] This document provides a technical overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. It also addresses critical considerations, including reports that suggest this compound may form aggregates in aqueous solutions, potentially leading to non-specific interactions.[5][6]

Introduction to this compound and its Target

Apoptosis is a fundamental process of programmed cell death essential for tissue homeostasis.[7] This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins, with two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[7][8] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[9][10]

The Heat Shock Protein 70 (Hsp70) family of molecular chaperones plays a crucial role in maintaining protein homeostasis and cell survival.[11][12][13] In cancer cells, Hsp70 is often overexpressed and contributes to therapeutic resistance by inhibiting multiple apoptotic pathways.[12] A key anti-apoptotic function of Hsp70 is its ability to directly interfere with the intrinsic pathway by preventing the recruitment of procaspase-9 to the Apaf-1 apoptosome, a critical step for caspase activation.[14]

This compound (also known as Apoptosis Activator VII) is a small molecule inhibitor developed to target the ATPase activity of Hsp70 and Hsc70.[11][15] By disrupting Hsp70's function, this compound aims to remove this pro-survival blockade, thereby sensitizing cancer cells to apoptosis.

This compound's Mechanism of Action in Apoptosis Induction

This compound is reported to selectively bind to the N-terminal ATPase domain of Hsp70 and Hsc70, showing no significant interaction with other heat shock proteins like Hsp40, Hsp60, or Hsp90.[1][3][11] This inhibition is central to its pro-apoptotic activity.

The induction of apoptosis by this compound follows the intrinsic, mitochondrial-mediated pathway:

-

Inhibition of Hsp70: this compound binds to the ATPase domain of Hsp70, inhibiting its chaperone activity.[11]

-

Disruption of Hsp70-Apaf-1 Interaction: In healthy or stressed cells, Hsp70 can bind to Apaf-1, preventing it from participating in apoptosis. This compound's inhibition of Hsp70 is believed to block this interaction.[3][4]

-

Apoptosome Formation: Following an apoptotic stimulus (e.g., cellular stress), cytochrome c is released from the mitochondria into the cytosol.[7] Freed from Hsp70's inhibitory grip, Apaf-1 binds to cytochrome c, forming a heptameric protein complex known as the apoptosome.[16][17]

-

Caspase Cascade Activation: The apoptosome recruits and activates the initiator caspase, procaspase-9.[17] Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic breakdown of cellular components, culminating in apoptotic cell death.[9][18]

Importantly, this compound does not appear to affect the association of Hsp70 with other signaling molecules like ASK1, JNK, or BAX, nor does it induce caspase-independent apoptosis mediated by AIF.[1][4]

Quantitative Data and Efficacy

The efficacy of this compound has been quantified through various biochemical and cell-based assays.

Binding Affinity and Enzyme Inhibition

This compound demonstrates nanomolar to low-micromolar affinity for Hsp70 and Hsc70 and inhibits their ATPase activity.

| Parameter | Target Protein | Value | Citation(s) |

| Binding Affinity (Kd) | Hsp70 | 0.14 µM | [1][2] |

| Hsc70 | 0.21 µM | [1][2] | |

| ATPase Inhibition | Hsp70 | 32% at 100 µM this compound | [11] |

| Hsp70 | 65% at 200 µM this compound | [3][11] |

In Vitro Cytotoxicity

This compound induces dose-dependent growth suppression and apoptosis in a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| A549 | Lung Cancer | 0.13 µM | [1] |

| A549 | Lung Cancer | 5 - 7 µM | [1] |

| HCT-15 | Colon Cancer | 0.25 µM | [1] |

| HeLa | Cervical Cancer | 5 - 7 µM | [1] |

| MDA-MB-231 | Breast Cancer | 5 - 7 µM | [1] |

| SK-OV-3 | Ovarian Cancer | 0.22 µM | [1] |

In Vivo Antitumor Activity

In preclinical models, intraperitoneal (i.p.) administration of this compound has been shown to retard tumor growth in nude mice xenografted with human cancer cells, including A549, RKO (colorectal carcinoma), and HeLa cells, at doses of 4-10 mg/kg.[1][3][11]

Key Experimental Protocols

The following protocols are foundational for studying this compound's effects on Hsp70 and its induction of apoptosis.

Hsp70 ATPase Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of Hsp70's ATPase activity. The assay quantifies the amount of inorganic phosphate released from ATP hydrolysis using a malachite green reagent.[19]

Methodology:

-

Reagent Preparation: Prepare stock solutions of malachite green, polyvinyl alcohol, and ammonium heptamolybdate. Mix to create the final malachite green reagent.

-

Enzyme Preparation: Prepare a master mix of the Hsp70 ATPase domain in an assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4).

-

Inhibition Step: Aliquot the Hsp70 master mix into a 96-well plate. Add various concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at room temperature.

-

Reaction Initiation: Add ATP to each well to start the reaction (e.g., final concentration of 200 µM ATP).

-

Reaction Incubation: Incubate the plate for 3 hours at 37°C to allow for ATP hydrolysis.

-

Detection: Add the malachite green reagent to each well to react with the free phosphate. Incubate for 15 minutes at 37°C.

-

Stopping Reaction: Add 34% sodium citrate to stop the non-enzymatic hydrolysis of ATP.

-

Measurement: Read the absorbance at 620 nm using a plate reader. The amount of phosphate produced is proportional to the absorbance.

Cell Viability and Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide, PI) to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20]

Methodology:

-

Cell Treatment: Culture cells of interest and treat with various concentrations of this compound for a specified time (e.g., 18 hours).[2]

-

Cell Harvesting:

-

Suspension Cells: Transfer cells directly into a tube.

-

Adherent Cells: Wash cells with PBS, detach them using a gentle dissociation agent like trypsin, and neutralize with serum-containing medium.

-

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add a fluorescently-conjugated Annexin V probe and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Critical Considerations and Controversy

While this compound is widely cited as an Hsp70 inhibitor, some studies have raised significant concerns about its mechanism of action and specificity.

-

Binding Specificity: Some research using biophysical techniques like surface plasmon resonance (SPR) and fluorescence polarization failed to detect a specific binding interaction between this compound and human Hsp70 proteins.[5][6] This contradicts earlier findings and suggests the interaction may not be direct or specific under all conditions.

-

Compound Aggregation: this compound is a lipophilic molecule with poor aqueous solubility. Studies have shown that it can form colloidal aggregates in aqueous solutions at concentrations of 5 µM and higher.[5] This is noteworthy as many cellular assays use this compound in this concentration range (e.g., IC₅₀ values of 5-7 µM).[1] Such aggregates can interact non-specifically with proteins, potentially leading to false-positive results or artifacts that may not represent true inhibition of a specific target.[4][5]

Researchers using this compound should be aware of these potential issues, especially when interpreting data from cellular experiments conducted at or above 5 µM.

Conclusion

This compound is a valuable chemical probe that has been instrumental in exploring the role of Hsp70 in apoptosis. The prevailing model suggests it functions by inhibiting the ATPase activity of Hsp70, thereby preventing the suppression of Apaf-1 and promoting caspase-dependent cell death. Quantitative data from numerous studies demonstrate its potent cytotoxic and antitumor activities in vitro and in vivo.

However, professionals in drug development and research must proceed with caution. Conflicting reports on its direct binding to Hsp70 and evidence of compound aggregation at bioactive concentrations necessitate careful experimental design and data interpretation. Future investigations should aim to clarify the precise molecular interactions of this compound and validate its on-target effects to fully realize its potential as a therapeutic agent or a tool for studying Hsp70 biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Apoptosis | HSP | TargetMol [targetmol.com]

- 5. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Messengers of cell death: apoptotic signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. apexbt.com [apexbt.com]

- 12. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Apoptozole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptozole, also known as Apoptosis Activator VII, is a small molecule inhibitor of Heat Shock Protein 70 (Hsp70) and its cognate form, Hsc70. By targeting the ATPase domain of these chaperone proteins, this compound disrupts their function in preventing apoptosis, leading to programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a critical discussion of its propensity to form aggregates in aqueous solutions, a factor that requires careful consideration in experimental design and data interpretation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₅F₆N₃O₃ | [1] |

| Molecular Weight | 625.57 g/mol | [1] |

| CAS Number | 1054543-47-3 | [1] |

| IUPAC Name | 4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | [1] |

| SMILES | COc1ccc(cc1)-c1nc(-c2cc(cc(c2)C(F)(F)F)C(F)(F)F)n(Cc2ccc(cc2)C(N)=O)c1-c1ccc(OC)cc1 | |

| InChI | InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) |

Physical Properties

| Property | Value | Reference |

| Physical State | Solid | |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 10 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

Biological Properties and Activity

This compound is a potent inhibitor of the ATPase activity of Hsp70 and Hsc70, which are crucial for the survival of cancer cells.[2] By inhibiting these chaperones, this compound triggers the intrinsic pathway of apoptosis.

Binding Affinity and Inhibitory Concentrations

| Target | Kd | IC₅₀ | Cell Lines | Reference |

| Hsp70 | 0.14 µM | 65% inhibition at 200 µM | [2][3] | |

| Hsc70 | 0.21 µM | [3] | ||

| Cancer Cells | 5-7 µM | A549, RKO, HeLa | [2] |

Mechanism of Action

Hsp70 plays a crucial anti-apoptotic role by binding to and inhibiting the Apoptotic Protease Activating Factor-1 (Apaf-1). This interaction prevents the formation of the apoptosome, a multi-protein complex that initiates the caspase cascade leading to cell death. This compound binds to the ATPase domain of Hsp70, inhibiting its chaperone function.[1] This inhibition prevents Hsp70 from sequestering Apaf-1, allowing Apaf-1 to participate in the formation of the apoptosome with pro-caspase-9 and cytochrome c. The assembled apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A detailed, step-by-step protocol has been described in the literature. The general workflow involves the condensation of 4,5-bis(4-methoxyphenyl)-1H-imidazole with 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile, followed by subsequent reactions to introduce the benzamide moiety.

A detailed, step-by-step synthesis protocol is available in the STAR Protocols publication by Park et al. (2021).

Hsp70 ATPase Activity Assay (Malachite Green Assay)

This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp70. Inhibition of this activity by this compound can be quantified.

Materials:

-

Hsp70 protein

-

This compound

-

ATP

-

Assay Buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl₂, pH 7.4)

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of Hsp70 in the assay buffer.

-

Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the Hsp70 solution to the wells and incubate for a specified time (e.g., 1 hour) at 37°C to allow for binding.

-

Initiate the reaction by adding a solution of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

-

Stop the reaction by adding the Malachite Green reagent to each well.

-

After a short incubation at room temperature to allow for color development, measure the absorbance at approximately 620 nm using a plate reader.

-

The amount of phosphate released is proportional to the absorbance, and the percentage of inhibition by this compound can be calculated relative to the vehicle control.

Surface Plasmon Resonance (SPR) for this compound-Hsp70 Interaction

SPR is a label-free technique to measure the binding kinetics and affinity between this compound and Hsp70 in real-time.

A detailed protocol for a similar SPR experiment can be found in the PLOS ONE article by Evans et al. (2015).

Critical Consideration: Aggregation of this compound

A significant challenge in working with this compound is its propensity to form aggregates in aqueous solutions, particularly at higher concentrations.[5] This aggregation can lead to non-specific interactions with proteins, potentially resulting in false-positive results in biological assays.

Dynamic Light Scattering (DLS) to Detect Aggregation

DLS is a technique used to determine the size distribution of particles in a solution. It is a valuable tool for assessing the aggregation state of this compound.

Procedure Outline:

-

Prepare solutions of this compound at various concentrations in the desired aqueous buffer.

-

Filter the solutions to remove any dust or large particulates.

-

Analyze the samples using a DLS instrument.

-

The presence of large particles (e.g., with a radius >100 nm) is indicative of aggregation.

-

Including a non-ionic detergent, such as Triton X-100, in the buffer can help to mitigate aggregation and can be used as a control to confirm that observed large particles are indeed aggregates.[5]

The formation of aggregates should be carefully monitored and controlled for in all experiments to ensure that the observed biological effects are due to the specific interaction of monomeric this compound with its target.

Conclusion

This compound is a valuable research tool for studying the role of Hsp70 in apoptosis and as a potential lead compound for the development of anti-cancer therapeutics. Its ability to induce apoptosis by inhibiting Hsp70 is well-documented. However, researchers must be cognizant of its potential to form aggregates and employ appropriate experimental controls to ensure the validity of their findings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this promising, yet challenging, molecule.

References

- 1. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Death versus survival: functional interaction between the apoptotic and stress-inducible heat shock protein pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Apoptozole's Impact on the ATPase Domain of Hsc70 and Hsp70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptozole, a small molecule inhibitor, has garnered significant attention for its pro-apoptotic and anti-tumor activities, which are primarily attributed to its interaction with the 70-kilodalton heat shock proteins (Hsp70). This technical guide provides an in-depth analysis of this compound's effect on the ATPase domain of two key Hsp70 isoforms: the constitutively expressed Heat shock cognate 70 (Hsc70) and the stress-inducible Heat shock protein 70 (Hsp70). We will delve into its mechanism of action, present quantitative data on its binding and inhibitory activities, detail relevant experimental protocols, and provide visual representations of the associated molecular pathways and experimental workflows.

Introduction to Hsp70 and its ATPase Activity

The Hsp70 family of molecular chaperones plays a crucial role in maintaining cellular proteostasis.[1] These proteins are involved in a myriad of cellular processes, including the folding of newly synthesized polypeptides, refolding of misfolded proteins, protein trafficking, and the assembly and disassembly of protein complexes.[1] The function of Hsp70 chaperones is intrinsically linked to their ability to bind and hydrolyze ATP within their N-terminal ATPase domain (NBD). This ATPase cycle, which alternates between an ATP-bound "open" conformation with low substrate affinity and an ADP-bound "closed" conformation with high substrate affinity, is critical for their chaperone activity.[1]

In many cancer types, the overexpression of Hsp70, particularly the inducible Hsp70, is a common occurrence, contributing to tumor cell survival and resistance to therapy by inhibiting apoptosis.[2][3] This makes Hsp70 an attractive target for anticancer drug development.

Mechanism of Action: this compound's Interaction with the ATPase Domain

This compound has been identified as an inhibitor of both Hsc70 and Hsp70.[4][5] It is reported to bind to the ATPase domain of these chaperones, thereby inhibiting their ATPase activity.[2][5] This inhibition is believed to lock the chaperone in a conformation that is unable to effectively process client proteins, ultimately leading to the induction of apoptosis.[2] Specifically, the disruption of Hsp70 function by this compound can prevent the sequestration of pro-apoptotic factors like Apaf-1, allowing the apoptotic cascade to proceed.[2][6]

However, it is crucial to note a point of contention in the scientific literature. Some studies suggest that this compound may form aggregates in aqueous solutions, which could lead to non-specific interactions with Hsp70 proteins.[7][8] This finding raises questions about the specificity of this compound's binding and its precise mechanism of action, suggesting that some of its observed effects might be due to these non-specific interactions.[7] Researchers should consider this possibility when interpreting experimental results.

Quantitative Data: Binding Affinity and Inhibitory Concentration

The following tables summarize the reported quantitative data for this compound's interaction with Hsc70 and Hsp70, as well as its inhibitory effects on various cancer cell lines.

Table 1: Binding Affinity of this compound for Hsc70 and Hsp70

| Target Protein | Dissociation Constant (Kd) |

| Hsp70 | 0.14 µM[4][5] |

| Hsc70 | 0.21 µM[4][5] |

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 |

| A549 | Lung Adenocarcinoma | 0.13 µM[5] |

| HCT-15 | Colon Cancer | 0.25 µM[5] |

| SK-OV-3 | Ovarian Cancer | 0.22 µM[5] |

| HeLa | Cervical Cancer | 5-7 µM[5][9] |

| MDA-MB-231 | Breast Cancer | 5-7 µM[5] |

Experimental Protocols

Hsp70 ATPase Activity Assay (Malachite Green-Based)

This protocol provides a general framework for measuring the ATPase activity of Hsp70 in the presence of potential inhibitors like this compound. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis using malachite green.[10]

Materials:

-

Purified Hsp70 or Hsc70 protein

-

Assay Buffer: 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4[11]

-

ATP solution (4 mM)[11]

-

This compound (or other inhibitors) at various concentrations

-

Malachite Green Reagent[11]

-

34% Sodium Citrate solution[11]

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a master mix containing the Hsp70/Hsc70 protein in the assay buffer to a final concentration of 1 µM.[11]

-

Aliquot 10 µL of the master mix into each well of a 96-well plate.[11]

-

Add the desired concentration of this compound or control vehicle to the wells. Incubate the plate for 30 minutes at room temperature.[11]

-

Initiate the reaction by adding 1 µL of 4 mM ATP to each well. The final concentrations will be 1 µM protein and 200 µM ATP in a 20 µL reaction volume.[11]

-

Incubate the plate at 37°C for 3 hours.[11]

-

To stop the reaction and develop the color, add 80 µL of the malachite green reagent to each well.[11]

-

Incubate at 37°C for 15 minutes.[11]

-

Add 10 µL of 34% sodium citrate to stop the non-enzymatic hydrolysis of ATP.[11]

-

Measure the absorbance at 620 nm using a spectrophotometer.[11]

-

Calculate the amount of Pi released by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.

Hsp70 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This method offers a highly sensitive, luminescence-based alternative for measuring ATPase activity by quantifying the amount of ADP produced.

Materials:

-

Purified Hsp70 or Hsc70 protein

-

HSP70 Assay Buffer (commercially available or self-made)[12]

-

ATP solution

-

This compound (or other inhibitors)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well white microplate

-

Luminometer

Procedure:

-

Set up the ATPase reaction in a white microplate containing Hsp70/Hsc70, assay buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at the desired temperature and for the appropriate time to allow for ATP hydrolysis.

-

Add the ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration.

Visualizations

The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound-induced apoptosis via Hsp70 inhibition.

Caption: General workflow for an Hsp70 ATPase activity assay.

Conclusion

This compound presents as a promising inhibitor of Hsc70 and Hsp70, with a mechanism centered on the disruption of their critical ATPase activity. The resulting downstream effects, particularly the induction of apoptosis in cancer cells, underscore its therapeutic potential. However, the questions raised regarding its potential for non-specific aggregation highlight the need for careful experimental design and data interpretation. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating this compound and other potential modulators of Hsp70 function. Further research is warranted to fully elucidate the precise molecular interactions of this compound and to explore its full clinical utility.

References

- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of ATPase activity of HSP70 induces apoptosis and has antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Heat-shock protein 70 inhibits apoptosis by preventing recruitment of procaspase-9 to the Apaf-1 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Human Stress-inducible Hsp70 Has a High Propensity to Form ATP-dependent Antiparallel Dimers That Are Differentially Regulated by Cochaperone Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (Apoptosis Activator VII) | Hsc70/Hsp70 抑制剂 | MCE [medchemexpress.cn]

- 12. bpsbioscience.com [bpsbioscience.com]

Apoptozole: An In-Depth Technical Guide to its Anti-Cancer Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptozole, a small molecule initially identified as a potent inhibitor of Heat Shock Protein 70 (Hsp70), has garnered attention for its pro-apoptotic and anti-cancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on cancer cells, and the experimental methodologies used for its investigation. A critical aspect of this guide is the discussion of the compound's physicochemical properties, particularly its propensity to form aggregates, which has significant implications for the interpretation of its biological activity and its utility as a specific Hsp70 inhibitor. This document aims to equip researchers with a thorough understanding of this compound, enabling informed decisions in future cancer research and drug development endeavors.

Introduction

This compound (also known as Apoptosis Activator VII) is a compound that has been reported to induce apoptosis in various cancer cell lines.[1] Its primary mechanism of action was initially attributed to the selective inhibition of the ATPase activity of Hsp70, a molecular chaperone often overexpressed in cancer cells and implicated in tumor cell survival and resistance to therapy.[2] However, subsequent research has raised questions about the specificity of this compound's interaction with Hsp70, suggesting that its observed biological effects may be, at least in part, due to non-specific interactions arising from the formation of chemical aggregates in aqueous solutions.[3][4] This guide will delve into both the reported specific and potential non-specific mechanisms of this compound's anti-cancer activities.

Mechanism of Action

The proposed mechanism of this compound's anti-cancer activity is multifaceted, involving both direct inhibition of Hsp70 and the induction of distinct apoptotic pathways.

Hsp70 Inhibition: A Controversial Target

This compound was initially reported to bind to the ATPase domain of Hsc70 and Hsp70, thereby inhibiting their chaperone function.[2][5] This inhibition is thought to disrupt the cellular stress response and promote the degradation of Hsp70 client proteins, many of which are crucial for cancer cell survival.

However, a significant study by Evans et al. (2015) demonstrated that this compound forms large colloidal aggregates in aqueous solutions at concentrations similar to those used in many biological assays.[4] This aggregation can lead to non-specific protein adsorption and assay interference, questioning the specificity of this compound as a direct Hsp70 inhibitor.[3][4] The study found no evidence of a specific, developable binding interaction between this compound and Hsp70 using biophysical techniques like surface plasmon resonance (SPR) and fluorescence polarization.[4]

This critical finding necessitates a cautious interpretation of data attributing this compound's effects solely to Hsp70 inhibition. The workflow below illustrates the conventional versus the aggregation-based hypothesis.

Induction of Apoptosis

Regardless of the precise upstream mechanism, this compound has been consistently shown to induce apoptosis in cancer cells. This process appears to involve at least two interconnected pathways: the intrinsic (mitochondrial) pathway and the lysosomal pathway.

This compound treatment leads to the activation of caspases, a family of proteases that execute the apoptotic program.[2] Specifically, it has been shown to disrupt the interaction between Hsp70 and Apoptotic Protease Activating Factor 1 (Apaf-1), a key component of the apoptosome.[2] This disruption facilitates the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.

More recent studies have revealed that this compound can translocate into lysosomes.[6] Within the lysosomes, it is proposed to inhibit lysosomal Hsp70, leading to lysosomal membrane permeabilization (LMP).[6] This results in the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can trigger a caspase-independent apoptotic cascade or amplify the caspase-dependent pathway.[7][8]

The signaling pathway diagram below integrates these findings, acknowledging the uncertainty surrounding the direct Hsp70 binding site.

Quantitative Data on Anti-Cancer Activities

The following tables summarize the available quantitative data on the in vitro and in vivo anti-cancer activities of this compound. It is important to note that specific quantitative data on apoptosis rates and detailed tumor growth inhibition are limited in the publicly available literature.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Parameter | Target | Cell Line/System | Value | Reference |

| Kd | Hsc70 | Bovine | 0.21 µM | [5] |

| Hsp70 | Rat | 0.14 µM | [5] | |

| IC50 | Cell Growth | SK-OV-3 (Ovarian) | 0.22 µM | [5] |

| Cell Growth | HCT-15 (Colon) | 0.25 µM | [5] | |

| Cell Growth | A549 (Lung) | 0.13 µM | [5] | |

| Cell Growth | HeLa (Cervical) | 5-7 µM | [9] | |

| Cell Growth | MDA-MB-231 (Breast) | 5-7 µM | [5] |

Table 2: In Vitro Apoptosis Induction

| Cancer Cell Line | Assay | Concentration | Apoptosis Rate | Reference |

| P19 (Embryonal Carcinoma) | Not Specified | 1 µM | Induced apoptosis | [5] |

| HeLa (Cervical) | Caspase Activation | Not Specified | Triggered caspase activation | [9] |

| Various | Annexin V / TUNEL | Not Specified | Specific quantitative data is limited in published literature. |

Table 3: In Vivo Anti-Tumor Efficacy

| Xenograft Model | Dosing Regimen | Outcome | Tumor Growth Inhibition (%) | Reference |

| A549 (Lung) | 10 mg/kg, i.p. | Prevents tumor growth | Data not specified | [9] |

| RKO (Colorectal) | 10 mg/kg, i.p. | Prevents tumor growth | Data not specified | [9] |

| HeLa (Cervical) | 10 mg/kg, i.p. | Prevents tumor growth | Data not specified | [9] |

| Various | Various | Tumor Volume/Weight | Detailed quantitative data on tumor growth curves and inhibition percentages are limited in published literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-cancer activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Caspase Activation

This technique is used to detect the cleavage and activation of caspases.

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3 and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This assay uses the lysosomotropic dye Acridine Orange (AO) to assess lysosomal integrity.

-

Cell Staining: Incubate cancer cells with a low concentration of Acridine Orange. AO accumulates in intact lysosomes and fluoresces red, while in the cytoplasm and nucleus it fluoresces green.

-

This compound Treatment: Treat the stained cells with this compound.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from red punctate lysosomal staining to diffuse green cytoplasmic staining indicates LMP.

-

Quantification: The change in red/green fluorescence intensity can be quantified using flow cytometry or a fluorescence plate reader.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 10 mg/kg, intraperitoneally) and a vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition percentage and assess statistical significance.

Conclusion and Future Perspectives

This compound has demonstrated anti-cancer activity in various preclinical models, primarily through the induction of apoptosis. The initial excitement surrounding its potential as a specific Hsp70 inhibitor has been tempered by findings that suggest its activity may be influenced by the formation of aggregates, leading to non-specific interactions. This underscores the critical importance of rigorous biophysical characterization of small molecules in early-stage drug discovery.

For researchers investigating this compound, it is imperative to:

-

Acknowledge and address the potential for aggregation: Experiments should be designed to minimize and control for non-specific effects. This may include the use of detergents in in vitro assays and careful formulation for in vivo studies.

-

Employ multiple, independent assays: Corroborating findings from different experimental approaches will provide a more robust understanding of this compound's biological effects.

-

Investigate the lysosomal pathway in greater detail: The role of this compound in inducing lysosomal membrane permeabilization presents an intriguing avenue for further research, which may be independent of direct, specific Hsp70 inhibition.

While the future of this compound as a clinical candidate may be uncertain due to its physicochemical properties, it remains a valuable tool for studying the complex interplay between cellular stress, apoptosis, and lysosomal function in cancer. Further research into its mechanisms of action, with careful consideration of its potential for non-specific activity, will undoubtedly contribute to our broader understanding of cancer biology and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of an Hsp70 inhibitor and its assessment of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate Enumeration of Apoptotic Cancer Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Apoptozole: An In-Depth Technical Guide on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptozole, a small molecule initially identified as an inducer of apoptosis, has demonstrated significant antiviral properties, particularly against flaviviruses. This document provides a comprehensive technical overview of the antiviral characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. This compound is recognized as a potent inhibitor of the 70-kilodalton heat shock protein (Hsp70), a cellular chaperone protein that is exploited by various viruses for their replication and pathogenesis. By inhibiting the ATPase activity of Hsp70, this compound disrupts the viral life cycle at a post-entry stage and enhances the host's innate immune response. However, it is important to note that some studies have raised questions about the specificity of this compound's interaction with Hsp70, suggesting the potential for non-specific activity through the formation of aggregates. This guide aims to present a balanced view of the current understanding of this compound's antiviral potential, providing researchers with the necessary information to critically evaluate its utility as a chemical probe and a potential therapeutic lead.

Mechanism of Action

This compound's primary proposed mechanism of antiviral activity is the inhibition of the ATPase activity of Hsp70.[1] Hsp70 and its cognate, Hsc70, are crucial cellular chaperones involved in protein folding, assembly, and transport. Many viruses, including flaviviruses, co-opt the host's Hsp70 machinery to facilitate various stages of their life cycle, such as viral protein folding, replication complex assembly, and virion budding.

By binding to the ATPase domain of Hsp70, this compound disrupts its chaperone function. This disruption has been shown to have a broad-spectrum antiviral effect against several flaviviruses.[1] The antiviral action of this compound appears to occur at a post-entry step in the viral life cycle, indicating that it interferes with processes such as viral replication or assembly rather than blocking viral entry into the host cell.[1]

Furthermore, in vivo studies have suggested that this compound can exert a protective effect against Zika virus (ZIKV) infection by augmenting the host's innate immune response.[1] Transcriptome analysis of this compound-treated cells has revealed differential expression of genes related to cholesterol metabolism, fatty acid synthesis, and innate immunity.[1] This suggests a multi-faceted mechanism of action that combines direct interference with viral processes and modulation of the host's antiviral defenses.

A critical consideration in the study of this compound is the controversy surrounding its binding specificity to Hsp70. Some research indicates that this compound may form aggregates in aqueous solutions, which could lead to non-specific interactions with proteins, including Hsp70.[2] This highlights the need for careful experimental design and data interpretation when investigating the effects of this compound.

Quantitative Data Summary

The antiviral activity of this compound against various flaviviruses has been quantified using standard virological assays. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Zika Virus (ZIKV) | BHK-21 | Plaque Reduction Assay | 1.25 | [1] |

| Dengue Virus (DENV-2) | BHK-21 | Plaque Reduction Assay | 2.13 | [1] |

| Japanese Encephalitis Virus (JEV) | BHK-21 | Plaque Reduction Assay | 3.54 | [1] |

| Yellow Fever Virus (YFV) | BHK-21 | Plaque Reduction Assay | 4.21 | [1] |

Table 1: Antiviral Activity of this compound against Flaviviruses

| Cell Line | Assay Type | CC50 (µM) | Reference |

| BHK-21 | MTT Assay | > 50 | [1] |

| A549 | MTT Assay | > 50 | [1] |

| Huh7 | MTT Assay | > 50 | [1] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the available information.

Cell Lines and Viruses

-

Cell Lines: Baby hamster kidney (BHK-21), human lung adenocarcinoma (A549), and human hepatoma (Huh7) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Viruses: Zika virus (ZIKV), Dengue virus serotype 2 (DENV-2), Japanese encephalitis virus (JEV), and Yellow fever virus (YFV) stocks were propagated in C6/36 mosquito cells and titrated by plaque assay on BHK-21 cells.

Plaque Reduction Assay

-

Seed BHK-21 cells in 24-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in DMEM.

-

Pre-incubate the virus with an equal volume of the this compound dilutions for 1 hour at 37°C.

-

Remove the growth medium from the BHK-21 cell monolayers and infect with the virus-Apoptozole mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with DMEM containing 1% methylcellulose and the corresponding concentration of this compound.

-

Incubate the plates at 37°C for 4-5 days.

-

Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet.

-

Count the number of plaques and calculate the EC50 value, defined as the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.

Luciferase Reporter Assay (for viral replication)

-

Seed Huh7 cells harboring a flavivirus subgenomic replicon expressing a luciferase reporter gene (e.g., Renilla luciferase) in 96-well plates.

-

Treat the cells with serial dilutions of this compound.

-

After 48-72 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the IC50 value, defined as the concentration of this compound that inhibits luciferase activity by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

-

Seed BHK-21, A549, or Huh7 cells in 96-well plates.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value, defined as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

Proposed Signaling Pathway of this compound's Antiviral and Immune-Modulatory Effects

Caption: Proposed mechanism of this compound's antiviral action.

Experimental Workflow for Antiviral Activity Assessment

Caption: General workflow for evaluating the antiviral efficacy of this compound.

Conclusion

This compound presents a promising scaffold for the development of broad-spectrum antiviral agents against flaviviruses. Its mode of action, centered on the inhibition of the host chaperone Hsp70 and the enhancement of the innate immune response, offers a host-directed therapeutic strategy that could be less susceptible to the development of viral resistance. However, the concerns regarding its binding specificity and potential for aggregation necessitate further investigation to validate its on-target effects and to optimize its properties as a specific and potent antiviral compound. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to further elucidate the antiviral mechanisms of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Indirect Regulation of Apaf-1 by Apoptozole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is a hallmark of cancer. At the core of this pathway lies the Apoptotic Protease-Activating Factor 1 (Apaf-1), which, upon activation, assembles into a multi-protein complex known as the apoptosome to initiate a caspase cascade leading to cell death. This guide delves into the mechanism of Apoptozole, a small molecule that promotes apoptosis. Contrary to a direct interaction, this compound functions by inhibiting Heat Shock Protein 70 (Hsp70), a key negative regulator of Apaf-1. By disrupting the Hsp70-Apaf-1 interaction, this compound indirectly facilitates Apaf-1-mediated apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on this compound's activity, detailed experimental protocols, and critical considerations regarding its use as a chemical probe.

The Intrinsic Apoptosis Pathway: The Role of Apaf-1 and the Apoptosome

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by cellular stresses such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] In the cytosol, cytochrome c binds to Apaf-1, a key scaffolding protein. This binding, in the presence of dATP or ATP, triggers a significant conformational change in Apaf-1, allowing it to oligomerize into a heptameric, wheel-like structure called the apoptosome.[3][4] The assembled apoptosome then recruits multiple molecules of an initiator caspase, procaspase-9, through homotypic interactions between their respective Caspase Recruitment Domains (CARDs).[5][6] This proximity induces the auto-activation of caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3 and caspase-7, culminating in the systematic dismantling of the cell.[1][2][7]

This compound's Mechanism: Indirect Activation of Apaf-1 via Hsp70 Inhibition

This compound is a small molecule that induces caspase-dependent apoptosis.[8] However, its mechanism of action is not through direct binding to Apaf-1. Instead, this compound targets and inhibits the ATPase domain of Heat Shock Protein 70 (Hsp70) and its constitutively expressed cognate, Hsc70.[8][9][10]

Hsp70 functions as a crucial anti-apoptotic protein by directly interacting with the CARD domain of Apaf-1.[11] This interaction sequesters Apaf-1, preventing it from oligomerizing and forming a functional apoptosome, even in the presence of cytochrome c.[11] this compound binds to Hsp70, inhibiting its function and preventing its association with Apaf-1.[8][12] This releases the inhibitory constraint on Apaf-1, allowing it to participate in apoptosome formation and subsequent caspase activation. Therefore, this compound acts as an indirect activator of the Apaf-1 pathway.

A Critical Caveat: It is imperative for researchers to know that this compound has been shown to form large colloidal aggregates in aqueous solutions at concentrations of 5 µM and higher.[13][14] These aggregates can lead to non-specific interactions with proteins, potentially causing false positives in biochemical assays. This characteristic complicates its use as a specific chemical probe for Hsp70, and appropriate controls, such as the inclusion of non-ionic detergents like Triton X-100, are essential in experimental designs.[13][14]

Quantitative Data

The following tables summarize the reported quantitative data for this compound's binding affinity, cellular potency, and aggregation properties.

Table 1: Binding Affinity of this compound for Hsp70/Hsc70

| Target Protein | Dissociation Constant (Kd) | Method |

|---|---|---|

| Hsp70 | 0.14 µM | Cell-free assay |

| Hsc70 | 0.21 µM | Cell-free assay |

Data sourced from MedChemExpress and Selleck Chemicals.[8][9]

Table 2: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SK-OV-3 | Ovarian Cancer | 0.22 µM |

| HCT-15 | Colon Cancer | 0.25 µM |

| A549 | Lung Cancer | 0.13 µM |

| A549 | Lung Cancer | 5 - 7 µM |

| HeLa | Cervical Cancer | 5 - 7 µM |

| MDA-MB-231 | Breast Cancer | 5 - 7 µM |

Data sourced from MedChemExpress and Cayman Chemical. Note the variability in reported IC50 values, which may be related to assay conditions and aggregation.[9][12]

Table 3: Dynamic Light Scattering (DLS) Analysis of this compound Aggregation

| Compound | Concentration (µM) | Triton X-100 (0.01%) | Particle Radius (nm) | Observation |

|---|---|---|---|---|

| This compound | 5 | No | > 450 | Aggregation detected |

| This compound | 10 | No | > 450 | Aggregation detected |

| This compound | 10 | Yes | No particles detected | Aggregation prevented |

| VER-155008 (Control) | 10 | No | No particles detected | No aggregation |

Data adapted from Evans LE, et al. (2015). These results demonstrate that this compound forms aggregates at concentrations commonly used in cellular assays.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

Fluorescence Polarization (FP) Assay for Hsp70 Binding

This assay measures the binding of a small molecule to a larger protein in solution. It relies on the principle that a small, fluorescently labeled molecule (probe) tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows, increasing the polarization.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM TRIS pH 7.4, 150 mM NaCl, 6 mM MgCl₂, 1 mM DTT, 0.1% (w/v) CHAPS.[13]

-

Prepare a stock solution of a fluorescently labeled this compound derivative (e.g., this compound-FAM) or a known Hsp70 binder like ATP-FAM as a positive control.

-

Prepare a dilution series of purified Hsp70 protein in assay buffer.

-

Prepare this compound from a DMSO stock, ensuring the final DMSO concentration is consistent across all wells and typically <1%.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the fluorescent probe (e.g., 20 nM) to each well.

-

For competitive binding, add 0.2 µL of this compound at various concentrations.

-

Add 5 µL of Hsp70 protein to achieve a final concentration that results in a 50% bound fraction of the probe.

-

Include controls: probe only (minimum polarization) and probe + protein (maximum polarization).

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate using a plate reader equipped with appropriate filters for the fluorophore (e.g., 480 nm excitation/535 nm emission for FAM).[13]

-

Calculate polarization in millipolarization (mP) units.

-

Plot the data and determine IC₅₀ or Kᵢ values using non-linear regression analysis.

-

Cell Viability and Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of live, apoptotic, and necrotic cells in a population following treatment with a compound like this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549 or HeLa) at an appropriate density and allow them to adhere overnight.

-

Treat cells with a dose-response range of this compound (e.g., 0-15 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting:

-

For adherent cells, wash with PBS, then detach using a gentle dissociation agent like Trypsin-EDTA. Neutralize with serum-containing media.[15]

-

For suspension cells, collect directly.

-

Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add a fluorescently conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD.[15]

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Gate the cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

-

Quantify the percentage of cells in each quadrant to determine the effect of this compound.

-

Conclusion and Recommendations

This compound promotes apoptosis by inhibiting Hsp70, thereby preventing the sequestration of Apaf-1 and facilitating the formation of the apoptosome. This positions this compound as a tool for studying the Hsp70-Apaf-1 axis in the intrinsic apoptosis pathway. However, its utility is significantly challenged by its propensity to form colloidal aggregates at concentrations relevant for cellular studies.[13][14][16][17] This can lead to non-specific effects and artifacts, confounding data interpretation.

For professionals in drug development and research, it is crucial to approach studies involving this compound with caution. Experiments should be designed to account for potential aggregation, incorporating controls such as non-aggregating Hsp70 inhibitors (e.g., VER-155008) and performing assays in the presence of non-ionic detergents where feasible.[13][14] While this compound has been instrumental in highlighting the therapeutic potential of targeting Hsp70, the development of next-generation inhibitors with improved physicochemical properties is necessary for advancing this strategy toward clinical application.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis - Wikipedia [en.wikipedia.org]

- 3. Apoptosome - Wikipedia [en.wikipedia.org]

- 4. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APAF1 - Wikipedia [en.wikipedia.org]

- 6. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Investigating this compound as a Chemical Probe for HSP70 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating this compound as a Chemical Probe for HSP70 Inhibition | PLOS One [journals.plos.org]

Methodological & Application

Application Notes: Apoptozole in HCT-15 Colon Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Colorectal cancer is a significant cause of cancer-related mortality worldwide. The HCT-15 cell line, derived from human colorectal adenocarcinoma, is a valuable in vitro model for studying the biology of colon cancer and for the preclinical evaluation of novel therapeutic agents. A key survival mechanism in cancer cells is the evasion of apoptosis (programmed cell death), often mediated by chaperone proteins like Heat Shock Protein 70 (HSP70). HSP70 is overexpressed in many cancers, including colorectal cancer, where it plays a cytoprotective role and is associated with poor prognosis[1][2]. Consequently, inhibiting HSP70 is a promising strategy for cancer therapy.

Apoptozole is a small molecule identified as an inhibitor of the 70 kDa heat shock protein family (Hsc70/Hsp70)[3][4][5]. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HCT-15 colon cancer cells[4]. This document provides detailed application notes and protocols for studying the effects of this compound in HCT-15 cells.